molecular formula C10H20ClNO3 B2476232 Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride CAS No. 2230799-68-3

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride

Cat. No. B2476232
CAS RN: 2230799-68-3
M. Wt: 237.72
InChI Key: YIPZQYCAGCRHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride” is a chemical compound used in scientific research. It possesses diverse applications, enabling its utilization in various studies, including medicinal chemistry and pharmacology. It is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

“this compound” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 179.65 g/mol . It is slightly soluble in water . It has a density of 1.06 g/mL, a boiling point of 85°C to 90°C, and a flash point of 89°C (192°F) . Its refractive index is 1.465 .

Scientific Research Applications

Synthesis in Medicinal Chemistry

Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride is a compound that has been utilized in various synthetic processes in medicinal chemistry. For instance, it is a key intermediate in the synthesis of Vandetanib, an anticancer drug, synthesized from piperidin-4-ylmethanol through multiple steps including acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015). Additionally, it has been employed in the preparation of various heterocyclic compounds, which are of interest due to their potential therapeutic activities, such as cardiovascular and hepatoprotective effects (Krauze, Sturms, Popelis, Sīle, & Duburs, 2005).

Role in Electrochemical Oxidation

In the field of electrochemical studies, this compound has been used in research on the electrochemical oxidation of piperidin-4-ones. Such studies are significant for understanding the chemical properties and reactivity of these compounds, which can lead to the development of new synthetic methods and applications in various fields, including pharmaceuticals (Elinson, Dorofeev, Feducovich, Nasybullin, Litvin, Kopyshev, & Nikishin, 2006).

Use in Nucleophilic Substitution

This compound has also been used in studies involving nucleophilic substitution reactions. Such research contributes to the understanding of the fundamental principles of organic chemistry, which are crucial for the development of new synthetic routes and compounds (Consiglio, Arnone, Spinelli, & Noto, 1981).

Safety and Hazards

“Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

methyl 4-(2-methoxyethyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-8-5-10(9(12)14-2)3-6-11-7-4-10;/h11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPZQYCAGCRHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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